molecular formula C16H15NO2 B2962290 N-(3-acetylphenyl)-3-methylbenzamide CAS No. 315669-99-9

N-(3-acetylphenyl)-3-methylbenzamide

Cat. No.: B2962290
CAS No.: 315669-99-9
M. Wt: 253.301
InChI Key: LTDSQOGEXBLHTH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-methylbenzamide typically involves the reaction of 3-acetylbenzoic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)nicotinamide

Uniqueness

N-(3-acetylphenyl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and methyl groups on the aromatic rings can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11-5-3-7-14(9-11)16(19)17-15-8-4-6-13(10-15)12(2)18/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDSQOGEXBLHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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